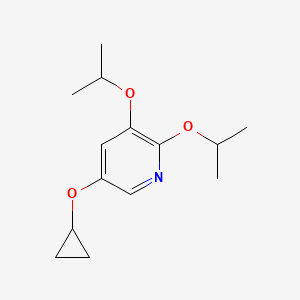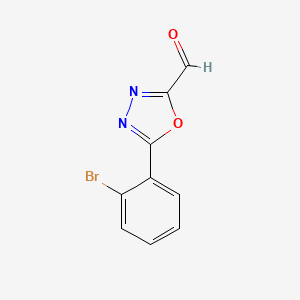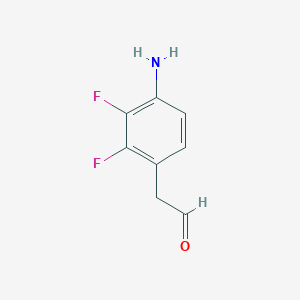![molecular formula C15H22FNO7 B14851705 [2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B14851705.png)
[2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with acetamido, diacetoxy, and fluoromethyl groups, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the acetamido group: This step often involves the reaction of an amine with acetic anhydride under controlled conditions.
Acetylation of hydroxyl groups: The diacetoxy groups are introduced by acetylation of hydroxyl groups using acetic anhydride in the presence of a catalyst.
Fluoromethylation: The fluoromethyl group is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine or the diacetoxy groups to hydroxyl groups.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols under mild conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate involves its interaction with specific molecular targets. The acetamido group may interact with enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The diacetoxy groups may facilitate cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate can be compared with similar compounds such as:
[(1R,2r,4s)-2-acetamido-3,4-dihydroxy-5-(fluoromethyl)cyclohexyl] acetate: Lacks the diacetoxy groups, which may affect its solubility and reactivity.
[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(chloromethyl)cyclohexyl] acetate: Contains a chloromethyl group instead of a fluoromethyl group, which may alter its chemical and biological properties.
[(1R,2r,4s)-2-amino-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate: Lacks the acetamido group, which may impact its interaction with biological targets.
These comparisons highlight the unique features of [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate, such as its specific functional groups and their influence on its chemical and biological behavior.
Propriétés
Formule moléculaire |
C15H22FNO7 |
|---|---|
Poids moléculaire |
347.34 g/mol |
Nom IUPAC |
[2-acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate |
InChI |
InChI=1S/C15H22FNO7/c1-7(18)17-13-12(22-8(2)19)5-11(6-16)14(23-9(3)20)15(13)24-10(4)21/h11-15H,5-6H2,1-4H3,(H,17,18) |
Clé InChI |
IIHVKSRJKCVISE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(CC(C(C1OC(=O)C)OC(=O)C)CF)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


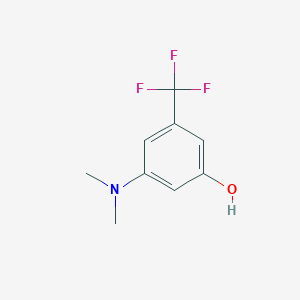
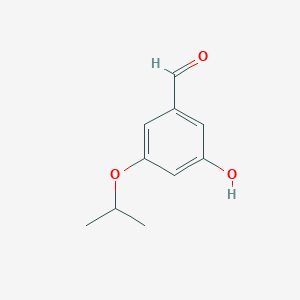

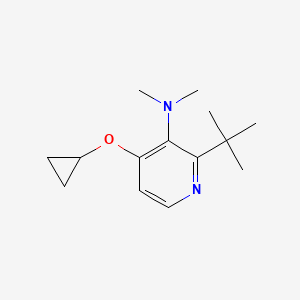
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)
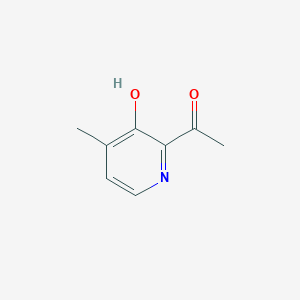
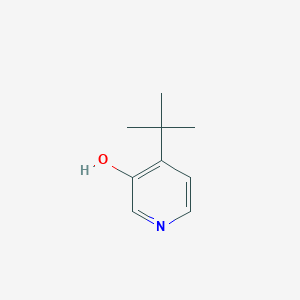
![1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851659.png)
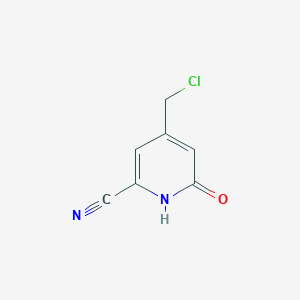
![[6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14851662.png)
![(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan](/img/structure/B14851665.png)
